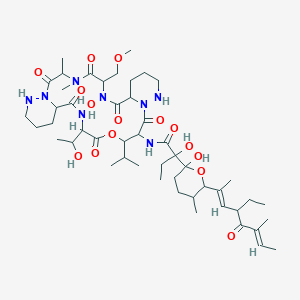
Azinothricin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azinothricin is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Azinothricin has shown promise as an effective antimicrobial agent. Its applications in this domain include:
- Inhibition of Bacterial Growth : this compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The compound's mechanism involves disrupting bacterial protein synthesis, which is essential for cell growth and replication .
- Biofilm Disruption : Recent studies suggest that this compound can reduce biofilm formation, a critical factor in chronic infections where bacteria adhere to surfaces and become resistant to conventional antibiotics .
- Potential Use in Combination Therapy : Given the rise of antibiotic resistance, this compound's unique mechanism makes it a candidate for combination therapies with other antibiotics to enhance efficacy and reduce resistance development .
Antitumor Properties
The antitumor capabilities of this compound have been extensively documented:
- Cytotoxicity Against Cancer Cell Lines : this compound has shown potent cytotoxic effects against various human cancer cell lines, including:
- Mechanism of Action : Research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways that lead to cell death. The compound's ability to interfere with protein synthesis is believed to play a crucial role in its antitumor effects .
Synthetic Studies and Derivatives
Research into the synthesis of this compound and its derivatives has expanded its potential applications:
- Total Synthesis : Innovative synthetic pathways have been developed for this compound, allowing for the production of analogs with modified properties that may enhance efficacy or reduce toxicity .
- Structure-Activity Relationship Studies : Ongoing research focuses on understanding how structural modifications affect the biological activity of this compound, paving the way for the development of more effective derivatives tailored for specific therapeutic uses .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Clinical Trials on Antitumor Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of human cancer cells, leading to further investigation into its use as a potential treatment for leukemia and solid tumors.
- Combination Therapy Studies : Research involving this compound combined with other antibiotics showed enhanced antibacterial effects, suggesting potential strategies for overcoming resistance in clinical settings.
Propiedades
Número CAS |
101342-90-9 |
|---|---|
Fórmula molecular |
C49H80N8O15 |
Peso molecular |
1021.2 g/mol |
Nombre IUPAC |
2-[6-[(2E,6E)-4-ethyl-6-methyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[7-hydroxy-20-(1-hydroxyethyl)-6-(methoxymethyl)-3,4-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide |
InChI |
InChI=1S/C49H80N8O15/c1-13-27(6)38(59)32(14-2)24-29(8)40-28(7)20-21-49(68,72-40)48(67,15-3)47(66)53-37-39(26(4)5)71-46(65)36(31(10)58)52-41(60)33-18-16-22-50-55(33)42(61)30(9)54(11)43(62)35(25-70-12)57(69)44(63)34-19-17-23-51-56(34)45(37)64/h13,24,26,28,30-37,39-40,50-51,58,67-69H,14-23,25H2,1-12H3,(H,52,60)(H,53,66)/b27-13+,29-24+ |
Clave InChI |
SWYLPIMCJADFNO-QIFPABMSSA-N |
SMILES |
CCC(C=C(C)C1C(CCC(O1)(C(CC)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)C)C(C)O)C(C)C)O)O)C)C(=O)C(=CC)C |
SMILES isomérico |
CCC(/C=C(\C)/C1C(CCC(O1)(C(CC)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)C)C(C)O)C(C)C)O)O)C)C(=O)/C(=C/C)/C |
SMILES canónico |
CCC(C=C(C)C1C(CCC(O1)(C(CC)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)C)C(C)O)C(C)C)O)O)C)C(=O)C(=CC)C |
Sinónimos |
azinothricin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















